3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-phenylthiophene-2-carboxamide
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Overview
Description
3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-phenylthiophene-2-carboxamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a thiophene ring, a fluorophenyl group, and a sulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-phenylthiophene-2-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative.
Sulfamoylation: The sulfamoyl group is introduced through a reaction with a sulfonamide derivative.
Coupling with Phenyl Group: The final step involves coupling the thiophene ring with the phenyl group through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-phenylthiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The fluorophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-phenylthiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate and in drug development.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of 3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-phenylthiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-fluorophenyl)(methyl)sulfamoyl]benzoic acid
- N-benzyl-3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide
Uniqueness
3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-phenylthiophene-2-carboxamide is unique due to its specific combination of a thiophene ring, a fluorophenyl group, and a sulfamoyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C18H15FN2O3S2 |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
3-[(4-fluorophenyl)-methylsulfamoyl]-N-phenylthiophene-2-carboxamide |
InChI |
InChI=1S/C18H15FN2O3S2/c1-21(15-9-7-13(19)8-10-15)26(23,24)16-11-12-25-17(16)18(22)20-14-5-3-2-4-6-14/h2-12H,1H3,(H,20,22) |
InChI Key |
IWDBYGKOGWISGH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)F)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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